Superior Dopamine D2 Receptor Affinity of the Trans-Series vs. Cis-Series Diastereomers
The (4As,9Br)-5-isobutyyl derivative belongs to the active 4a,9b-trans diastereomeric series. A structure-activity relationship (SAR) study demonstrated that trans-series compounds consistently and effectively displace the D2-specific radioligand [3H]spiroperidol from striatal dopamine receptors in vitro. In contrast, the 4a,9b-cis analogs are described as 'substantially less potent in both in vivo and in vitro assays of neuroleptic activity' [1]. This establishes stereochemistry at the 4a and 9b ring fusion as the paramount determinant of potency, making the single enantiomer (4As,9Br) the preferred form for any investigation into D2-mediated pathways.
| Evidence Dimension | Dopamine D2 receptor binding affinity (displacement of [3H]spiroperidol) |
|---|---|
| Target Compound Data | Consistently efficacious in displacing the radioligand (Trans series, to which the target belongs). Exact Ki or IC50 for this specific derivative is not publicly disclosed. |
| Comparator Or Baseline | 4a,9b-cis-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole analogs: 'Substantially less potent' in the same assay. |
| Quantified Difference | A qualitative but significant potency gap (efficacious vs. substantially less potent). The difference is attributed to variations in the out-of-plane distance of the basic nitrogen atom. |
| Conditions | In vitro radioligand binding assay using rat striatal tissue homogenates. In vivo amphetamine antagonism. |
Why This Matters
For a procurement scientist, this data confirms that purchasing a cis-diastereomer or a racemate will result in a compound with negligible or unpredictable D2 activity, wasting resources and compromising experimental integrity.
- [1] Welch WM, Harbert CA, Sarges R, Weissman A, Koe BK. Neuroleptics from the 4a,9b-cis- and 4a,9b-trans-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole series. 2. J Med Chem. 1986 Oct;29(10):2093-9. doi: 10.1021/jm00160a050. PMID: 2876102. View Source
